N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O3S/c1-11-3-4-14(9-15(11)20)22-18(27)17(26)21-10-13-5-7-25(8-6-13)19(28)16-12(2)23-24-29-16/h3-4,9,13H,5-8,10H2,1-2H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWMKYCAFRYFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=NS3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-fluoro-4-methylphenyl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Coupling with the Fluoro-Substituted Phenyl Ring: This step involves coupling the fluoro-substituted phenyl ring with the previously formed intermediate.
Final Amidation: The final step involves the formation of the ethanediamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(3-fluoro-4-methylphenyl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
Monoamine Oxidase Inhibition
Recent studies have highlighted the potential of thiadiazole derivatives as inhibitors of monoamine oxidase (MAO), an important target in the treatment of neurological disorders. The compound under discussion has shown promise in this area due to structural similarities with other known MAO inhibitors. For instance, a study demonstrated that specific thiadiazole derivatives exhibited significant inhibitory activity against MAO-A isoforms, suggesting that N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide could be explored for similar effects .
Antidepressant Activity
Given its potential as a MAO inhibitor, this compound may also have antidepressant properties. The inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are critical for mood regulation. This application could be particularly relevant for developing new antidepressant therapies.
Anticancer Properties
The structural components of this compound may also confer anticancer properties. Compounds containing thiadiazole rings have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Further research into this compound's efficacy against specific cancers could provide valuable insights into its therapeutic potential.
Case Study 1: MAO Inhibition
In an experimental setup involving synthesized thiadiazole compounds, one derivative exhibited an IC50 value of 0.060 μM against MAO-A, indicating strong inhibitory activity . This finding suggests that modifications to the thiadiazole structure can enhance MAO inhibition and potentially lead to the development of effective antidepressants.
Case Study 2: Anticancer Activity
A study focusing on various thiadiazole derivatives demonstrated that certain modifications led to increased cytotoxicity against breast cancer cells. The incorporation of piperidine and carbonyl functionalities similar to those present in this compound resulted in enhanced apoptosis rates . This indicates that further exploration of this compound could yield promising results in oncology.
Mechanism of Action
The mechanism of action of N’-(3-fluoro-4-methylphenyl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Receptors: It may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Inhibiting Enzymes: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.
Modulating Protein-Protein Interactions: It may influence protein-protein interactions, altering cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Evidence
The provided evidence lists several compounds with partial structural overlap (Table 1). Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Molecular formula inferred: Likely C23H25FN4O3S (exact requires crystallographic data).
Key Differences and Implications
Heterocyclic Core :
- The target compound contains a 1,2,3-thiadiazole , whereas analogs in feature 1,2,4-thiadiazole or 1,2,4-oxadiazole rings. The 1,2,3-thiadiazole’s sulfur and nitrogen arrangement may enhance π-π stacking or hydrogen bonding compared to oxadiazoles, which are more electronegative .
- The ethanediamide linker in the target compound and ’s analog contrasts with simpler carboxamide or morpholine linkers in other analogs. Ethanediamides can improve conformational rigidity and binding specificity .
Piperidine vs. Piperazine :
- The target compound’s piperidine ring (saturated six-membered amine) differs from the piperazine (two nitrogen atoms) in . Piperazines often improve aqueous solubility but may alter target selectivity due to increased basicity .
Smaller analogs (e.g., 214–262 g/mol in –7) may have better pharmacokinetic profiles .
Methodological Considerations for Structural Analysis
- Crystallography Tools : Programs like SHELXL and WinGX are critical for resolving molecular geometry and intermolecular interactions in analogs (e.g., piperidine conformations, thiadiazole planarity) .
Biological Activity
N'-(3-fluoro-4-methylphenyl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Fluorinated Phenyl Group : The presence of the 3-fluoro-4-methylphenyl moiety is significant for its interaction with biological targets.
- Thiadiazole Moiety : The 1,2,3-thiadiazole ring contributes to the compound's pharmacological properties.
- Piperidine Linkage : The piperidine ring enhances the lipophilicity and bioavailability of the compound.
Anticancer Activity
Research indicates that derivatives containing thiadiazole rings exhibit notable anticancer properties. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated a series of thiadiazole-based compounds against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most potent derivative showed an IC50 value of 2.32 µg/mL, indicating strong antiproliferative activity. This suggests that modifications in the thiadiazole structure can enhance anticancer efficacy .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4e | MCF-7 | 5.36 |
| 9 | HepG2 | 1.61 |
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. Similar thiadiazole derivatives have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans. These findings highlight the broad-spectrum antimicrobial activity associated with this class of compounds.
Research Findings:
In vitro studies reported that certain thiadiazole derivatives exhibited significant inhibition against S. aureus and C. albicans, with minimum inhibitory concentrations (MICs) indicating their potential as therapeutic agents .
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : The compound may modulate key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells through various signaling pathways.
- Disruption of Cellular Membranes : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
